molecular formula C24H23N3OS B13380778 (5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380778
M. Wt: 401.5 g/mol
InChI Key: XMMAJFOXRKJDKD-HMAPJEAMSA-N
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Description

(5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an indole moiety, and a dimethylaniline group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Indole Moiety: The indole derivative can be synthesized separately and then coupled with the thiazole ring through a condensation reaction.

    Introduction of the Dimethylaniline Group: This step involves the nucleophilic substitution of the dimethylaniline group onto the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the double bonds or the thiazole ring, resulting in different reduced forms of the compound.

    Substitution: The dimethylaniline group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules like proteins and DNA are of particular interest.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be evaluated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3OS/c1-5-12-27-17(4)20(19-8-6-7-9-21(19)27)14-22-23(28)26-24(29-22)25-18-11-10-15(2)16(3)13-18/h5-11,13-14H,1,12H2,2-4H3,(H,25,26,28)/b22-14-

InChI Key

XMMAJFOXRKJDKD-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC=C)C)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(N(C4=CC=CC=C43)CC=C)C)S2)C

Origin of Product

United States

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